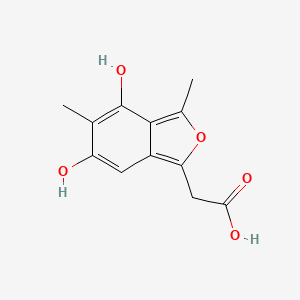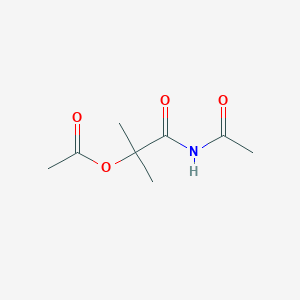
Melilotic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melilotic anhydride, also known as mellitic anhydride, is an organic compound with the formula C₁₂O₉. It is the anhydride of mellitic acid and is classified as an oxocarbon, containing only carbon and oxygen atoms. This compound is one of the few stable oxocarbons, alongside carbon dioxide, carbon monoxide, and carbon suboxide .
Métodos De Preparación
Melilotic anhydride can be synthesized through the dehydration of mellitic acid. The process involves heating mellitic acid, which leads to the loss of water molecules and the formation of this compound. This compound was first obtained by Justus Liebig and Friedrich Wöhler in 1830 during their study of the mineral mellite .
Análisis De Reacciones Químicas
Melilotic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form mellitic acid.
Reduction: Can be reduced to mellitic acid using reducing agents.
Substitution: Reacts with nucleophiles to form substituted products.
Common reagents used in these reactions include water for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are mellitic acid and its derivatives .
Aplicaciones Científicas De Investigación
Melilotic anhydride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of high-performance materials and polymers.
Mecanismo De Acción
The mechanism of action of melilotic anhydride involves nucleophilic attack on the carbonyl groups, leading to the formation of various reaction intermediates. The compound’s reactivity is influenced by the presence of multiple carbonyl groups, which makes it susceptible to nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Melilotic anhydride can be compared with other oxocarbons such as:
Carbon dioxide (CO₂): A simple oxocarbon with two oxygen atoms.
Carbon monoxide (CO): Contains one oxygen atom and is a common industrial gas.
Carbon suboxide (C₃O₂): An oxocarbon with three carbon atoms and two oxygen atoms.
This compound is unique due to its aromatic structure and the presence of multiple carbonyl groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
63938-14-7 |
|---|---|
Fórmula molecular |
C18H14O5 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
[(E)-3-(2-hydroxyphenyl)prop-2-enoyl] (E)-3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H14O5/c19-15-7-3-1-5-13(15)9-11-17(21)23-18(22)12-10-14-6-2-4-8-16(14)20/h1-12,19-20H/b11-9+,12-10+ |
Clave InChI |
RRNUBUJUSVRJSQ-WGDLNXRISA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)

![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)



![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine](/img/structure/B14503779.png)

